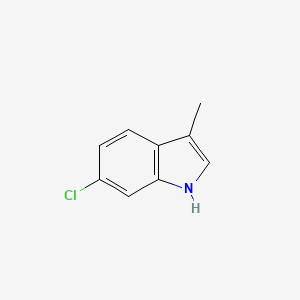

6-chloro-3-methyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCFQMOGKWYADE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50465362 | |

| Record name | 6-chloro-3-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158905-35-2 | |

| Record name | 6-chloro-3-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-chloro-3-methyl-1H-indole: History, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 6-chloro-3-methyl-1H-indole. It delves into the historical context of its discovery within the broader field of indole chemistry, offers a detailed, step-by-step protocol for its synthesis via the Fischer indole synthesis, and presents a thorough characterization of its physicochemical and spectroscopic properties. Furthermore, this guide explores the significant role of this compound as a versatile building block in medicinal chemistry, highlighting its applications in the development of novel therapeutic agents with potential antimicrobial, antiviral, and anticancer activities.

Introduction: The Significance of the Indole Scaffold

The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring, is a privileged structure in the realm of medicinal chemistry and drug discovery.[1][2] This scaffold is a fundamental component of numerous natural products, including the essential amino acid tryptophan and the neurotransmitter serotonin, as well as a vast array of synthetic compounds with diverse pharmacological activities.[1][3] The versatility of the indole ring allows for substitutions at various positions, enabling the fine-tuning of a molecule's biological and physicochemical properties. The introduction of halogen atoms and alkyl groups, in particular, can significantly influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets.[4] This guide focuses on a specific substituted indole, this compound, a molecule of growing interest in the synthesis of complex and biologically active compounds.

History and Discovery

The exploration of indole chemistry dates back to the 19th century, with the Fischer indole synthesis, discovered in 1883 by Emil Fischer, being a landmark achievement.[5][6] This robust and versatile method for constructing the indole ring system from arylhydrazines and carbonyl compounds opened the door to the synthesis of a vast number of substituted indoles.[5][6]

While the precise first synthesis of this compound is not prominently documented in seminal historical papers, its preparation falls under the well-established principles of the Fischer indole synthesis. The availability of the necessary precursors, 4-chlorophenylhydrazine and propionaldehyde, and the reliability of the Fischer method suggest its synthesis was achievable by organic chemists in the early to mid-20th century as they explored the vast landscape of substituted indoles. The continued interest in this compound stems from the recognition that the specific combination of a chloro group at the 6-position and a methyl group at the 3-position can impart desirable properties for drug development.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Fischer indole synthesis.[5][6] This reaction involves the acid-catalyzed cyclization of the phenylhydrazone formed from the condensation of 4-chlorophenylhydrazine and propionaldehyde.

Reaction Mechanism

The Fischer indole synthesis proceeds through a series of well-defined steps:

-

Hydrazone Formation: 4-Chlorophenylhydrazine reacts with propionaldehyde to form the corresponding 4-chlorophenylhydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[5][5]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[5][5]-sigmatropic rearrangement to form a di-imine intermediate.

-

Cyclization and Aromatization: The intermediate cyclizes, and subsequent loss of an ammonia molecule leads to the formation of the aromatic indole ring.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on the principles of the Fischer indole synthesis.[5][7]

Materials:

-

4-Chlorophenylhydrazine hydrochloride

-

Propionaldehyde

-

Glacial Acetic Acid

-

Ethanol

-

Water

-

Sodium Bicarbonate solution (saturated)

-

Anhydrous Sodium Sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride in a mixture of water and ethanol.

-

Neutralize the solution by the dropwise addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

To this solution, add propionaldehyde dropwise with stirring at room temperature.

-

Continue stirring for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.

-

Collect the crude hydrazone by filtration, wash with cold water, and dry under vacuum.

-

-

Indole Synthesis (Cyclization):

-

Place the dried 4-chlorophenylhydrazone in a round-bottom flask equipped with a reflux condenser.

-

Add glacial acetic acid to the flask to serve as the solvent and acid catalyst.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

-

Work-up and Purification:

-

Pour the cooled reaction mixture into a beaker containing ice-water. This will precipitate the crude this compound.

-

Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure this compound as a white solid.[8]

-

Physicochemical and Spectroscopic Characterization

This compound is a white solid at room temperature.[8] A comprehensive summary of its key properties is provided in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈ClN | [9] |

| Molecular Weight | 165.62 g/mol | [9] |

| Appearance | White solid | [8] |

| Melting Point | 115-116 °C | [8] |

| CAS Number | 158905-35-2 | [9] |

| Solubility | Soluble in common organic solvents like chloroform, ethyl acetate, and methanol. Limited solubility in water. | [10] |

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 7.88 (s, 1H), 7.48 (d, J = 8.4 Hz, 1H), 7.33 (d, J = 1.5 Hz, 1H), 7.09 (dd, J = 8.4, 1.8 Hz, 1H), 6.95 (dd, J = 2.0, 0.9 Hz, 1H), 2.31 (d, J = 0.9 Hz, 3H) | [8] |

| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | 136.67, 127.93, 127.05, 122.32, 119.94, 119.82, 112.03, 110.96, 9.67 | [8] |

| Infrared (IR) ν (cm⁻¹) | Characteristic peaks for N-H stretching (~3400 cm⁻¹), C-H aromatic stretching (~3100-3000 cm⁻¹), C=C aromatic stretching (~1600-1450 cm⁻¹), and C-Cl stretching (~800-600 cm⁻¹). | [11] |

| UV-Vis λmax (nm) | Indole and its derivatives typically exhibit strong absorption bands in the UV region, generally between 260-290 nm, corresponding to π-π* transitions of the aromatic system. | [12] |

Applications in Drug Discovery and Development

The this compound scaffold is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of the chlorine atom can enhance membrane permeability and introduce specific interactions with biological targets, while the methyl group can influence the compound's metabolic stability and binding affinity.

Antimicrobial and Antiviral Potential

Halogenated indoles have demonstrated significant antimicrobial and antiviral activities.[13][14][15] The chlorine atom in this compound can contribute to these properties by increasing the lipophilicity of the molecule, thereby facilitating its passage through microbial cell membranes. While direct studies on the antimicrobial and antiviral activity of this compound are not extensively reported, it serves as a key building block for the synthesis of more complex indole derivatives that have shown promise in these areas. For instance, various chlorinated indole alkaloids isolated from marine sources have exhibited potent antibacterial and cytotoxic effects.[4][13]

Anticancer Activity

The indole nucleus is a common feature in many anticancer agents.[16][17] Substituted indoles can exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, modulation of kinase activity, and induction of apoptosis.[2] The this compound moiety can be incorporated into larger molecules designed to target specific pathways involved in cancer progression. For example, indole derivatives have been investigated as inhibitors of key enzymes in cancer cell signaling.[18]

Use as a Synthetic Intermediate

The primary application of this compound in drug development is its role as a versatile synthetic intermediate. The indole nitrogen can be readily alkylated or acylated, and the aromatic ring can undergo further electrophilic substitution, allowing for the facile introduction of diverse functional groups. This enables the construction of extensive libraries of indole-based compounds for high-throughput screening and lead optimization in drug discovery programs. Patents in the field of medicinal chemistry often cite the use of substituted indoles, including chloro- and methyl-substituted derivatives, as key components in the synthesis of novel therapeutic agents.

Conclusion

This compound, readily accessible through the well-established Fischer indole synthesis, represents a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique combination of a chloro and a methyl substituent on the indole core provides a strategic starting point for the synthesis of novel compounds with a wide range of potential therapeutic applications. A thorough understanding of its synthesis, physicochemical properties, and reactivity is crucial for leveraging its full potential in the ongoing quest for new and effective medicines. As research into the biological activities of substituted indoles continues to expand, the importance of this compound as a key synthetic intermediate is poised to grow.

References

-

Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

-

Fischer indole synthesis in the absence of a solvent. (n.d.). SciSpace. Retrieved January 11, 2026, from [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024, March 17). Frontiers. Retrieved January 11, 2026, from [Link]

-

Systematic biological evaluation of selected C-3-coupled indole and azaindole derivatives. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Fischer indole synthesis. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

- Process for the preparation of substituted indazoles. (1978, June 20). Google Patents.

-

Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Biomedical Importance of Indoles. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Fischer Indole Synthesis. (n.d.). Cambridge University Press. Retrieved January 11, 2026, from [Link]

-

(PDF) Fischer Indole Synthesis. (2021, January 4). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Discovery of Indoles as Potent and Selective Inhibitors of the Deacetylase SIRT1. (2005, November 9). ACS Publications. Retrieved January 11, 2026, from [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Open. Retrieved January 11, 2026, from [Link]

-

6-Chloro-1-methyl-1H-indole. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Indole – a promising pharmacophore in recent antiviral drug discovery. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives. (2022, April 28). ACS Publications. Retrieved January 11, 2026, from [Link]

-

Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives. (2022, March 21). Semantic Scholar. Retrieved January 11, 2026, from [Link]

-

Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

-

A review on recent developments of indole-containing antiviral agents. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Synthesis of p-chlorophenyl-hydrazine. (n.d.). PrepChem.com. Retrieved January 11, 2026, from [Link]

-

Indole chemistry breakthrough opens doors for more effective drug synthesis. (2025, August 25). News-Medical.net. Retrieved January 11, 2026, from [Link]

-

green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. (n.d.). RASĀYAN Journal of Chemistry. Retrieved January 11, 2026, from [Link]

-

Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

-

UV-vis absorption spectra: HL 1 (dashed line) and the Co(III) complex... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

- Processes for production of indole compounds. (n.d.). Google Patents.

-

Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. (2023, May 31). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. (2023, March 13). MDPI. Retrieved January 11, 2026, from [Link]

- 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses. (n.d.). Google Patents.

- Indole derivatives. (n.d.). Google Patents.

- Preparation method of methyl indole-1-carboxylate and derivatives thereof. (n.d.). Google Patents.

-

Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Indole, 3-methyl-. (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]

-

Selected Publications and Patents from 2005–2019. (n.d.). Curia Global. Retrieved January 11, 2026, from [Link]

-

(PDF) Evaluation of New Antimicrobial Agents Based on tris(1H-Indol-3-yl)methylium Salts: Activity, Toxicity, Suppression of Experimental Sepsis in Mice. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Chiral 6-hydroxymethyl-1H,3H-pyrrolo[1,2-c]thiazoles: novel antitumor DNA monoalkylating agents. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

- 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses. (n.d.). Google Patents.

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. This compound | C9H8ClN | CID 11423783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indole, 3-methyl- [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. mdpi.com [mdpi.com]

- 17. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

Introduction: The Significance of the Substituted Indole Scaffold

An In-Depth Technical Guide to 6-chloro-3-methyl-1H-indole

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetically developed pharmaceuticals.[1][2] Its unique aromatic and heterocyclic structure allows it to mimic biological molecules, such as peptides, and engage in various non-covalent interactions with enzymes and receptors, making it a fertile ground for drug discovery.[1] The strategic placement of substituents onto the indole ring system profoundly influences its physicochemical properties and biological activity. This guide focuses on this compound, a halogenated and alkylated indole derivative, providing a comprehensive technical overview for researchers and drug development professionals. We will explore its core properties, synthesis, reactivity, and potential applications, underscoring its relevance in modern medicinal chemistry.

Section 1: Core Molecular Attributes

The fundamental identity and physical characteristics of a compound are paramount for its application in research and development. This section details the structural and physicochemical properties of this compound.

Chemical Structure and Identifiers

The structure consists of a bicyclic system with a benzene ring fused to a pyrrole ring. A chlorine atom is substituted at position 6 of the benzene ring, and a methyl group is at position 3 of the pyrrole ring.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [3] |

| CAS Number | 158905-35-2 | [3][4] |

| Molecular Formula | C₉H₈ClN | [3][4] |

| Canonical SMILES | CC1=CNC2=C1C=CC(=C2)Cl | [3] |

| InChI Key | SRCFQMOGKWYADE-UHFFFAOYSA-N |[3] |

Physicochemical Properties

These properties are crucial for determining solubility, designing reaction conditions, and predicting pharmacokinetic behavior.

Table 2: Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 165.62 g/mol | [3][4] |

| Monoisotopic Mass | 165.0345270 Da | [3][4] |

| Appearance | White solid | [5] |

| Melting Point | 115-116 °C | [5] |

| Topological Polar Surface Area | 15.8 Ų | [3][4] |

| Complexity | 148 |[3] |

Section 2: Spectroscopic and Analytical Characterization

Structural elucidation and purity confirmation are dependent on spectroscopic analysis. The data presented here are derived from published literature and provide a definitive fingerprint for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the most powerful techniques for confirming the molecular structure. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, and the coupling constants (J) provide information about adjacent protons.

Table 3: NMR Spectroscopic Data (in CDCl₃)

| Technique | Chemical Shifts (δ) and Description | Source(s) |

|---|---|---|

| ¹H NMR (500 MHz) | 7.88 (s, 1H, N-H), 7.48 (d, J=8.4 Hz, 1H), 7.33 (d, J=1.5 Hz, 1H), 7.09 (dd, J=8.4, 1.8 Hz, 1H), 6.95 (dd, J=2.0, 0.9 Hz, 1H), 2.31 (d, J=0.9 Hz, 3H, CH₃) | [5] |

| ¹³C NMR (125 MHz) | 136.67, 127.93, 127.05, 122.32, 119.94, 119.82, 112.03, 110.96, 9.67 |[5] |

Expertise & Experience: The ¹H NMR spectrum clearly shows the characteristic broad singlet for the indole N-H proton around 7.88 ppm.[5] The aromatic protons display splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. The methyl group appears as a sharp signal at 2.31 ppm, confirming its presence.[5] The ¹³C NMR spectrum shows nine distinct carbon signals, consistent with the molecular formula and structure.[5]

Section 3: Synthesis and Mechanistic Insights

The synthesis of substituted indoles is a well-established field in organic chemistry. Methods like the Fischer, Madelung, and Leimgruber-Batcho syntheses are foundational.[2][6] For this compound, a modern approach often involves transition-metal-catalyzed reactions that offer high efficiency and regioselectivity.

Synthetic Workflow

A common and effective method for the methylation of indoles involves the use of methanol as a methylating agent, catalyzed by an iridium complex such as [Cp*IrCl₂]₂ in the presence of a base.[5] This C-H activation strategy is highly atom-economical.

Caption: General workflow for iridium-catalyzed methylation of 6-chloroindole.

Experimental Protocol: Iridium-Catalyzed C-H Methylation

This protocol is based on a general procedure reported for the methylation of indoles.[5]

Trustworthiness: This self-validating protocol includes reaction monitoring and purification steps to ensure the identity and purity of the final product.

-

Reaction Setup: In a resealable pressure tube, combine 6-chloroindole (1.0 mmol, 1 equiv.), cesium carbonate (Cs₂CO₃, 1.0 mmol, 1 equiv.), and the iridium catalyst [Cp*IrCl₂]₂ (0.01 mmol, 1 mol%).

-

Solvent Addition: Add methanol (3.0 mL) to the tube.

-

Sealing and Heating: Securely seal the pressure tube and place it in a preheated oil bath at 140 °C.

-

Reaction Monitoring: Stir the reaction mixture for 17-24 hours. The progress can be monitored by withdrawing a small aliquot and analyzing it by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Cooling and Work-up: After the reaction is complete (as indicated by the consumption of the starting material), remove the tube from the oil bath and allow it to cool to room temperature.

-

Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford pure this compound. A reported yield for this type of reaction is 83%.[5]

Section 4: Chemical Reactivity and Derivatization Potential

The reactivity of this compound is governed by the electron-rich nature of the indole ring.[7] The presence of the chloro and methyl substituents modulates this reactivity, providing specific sites for further functionalization.

-

Electrophilic Substitution: The indole ring is highly susceptible to electrophilic attack. While the C3 position is typically the most nucleophilic site in unsubstituted indole, the presence of the methyl group at C3 directs electrophiles to other positions, primarily the N1 (pyrrole nitrogen) or C2 positions.

-

N-H Acidity: The proton on the indole nitrogen is weakly acidic and can be deprotonated by a strong base.[7] This allows for N-alkylation or N-acylation, providing a straightforward handle for derivatization.

-

Influence of Substituents:

-

3-Methyl Group: This electron-donating group further activates the indole ring towards electrophilic attack but sterically hinders the C3 position.

-

6-Chloro Group: This electron-withdrawing group deactivates the benzene portion of the ring system towards electrophilic aromatic substitution but can serve as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) if a suitable catalyst is employed. It can also participate in halogen bonding, which is a key interaction in drug-receptor binding.[8]

-

Caption: Key sites for chemical derivatization on this compound.

Section 5: Applications in Drug Discovery and Medicinal Chemistry

The indole scaffold is a key structural motif in many biologically active molecules.[9][10] Halogenated indoles, in particular, have garnered significant interest for their diverse biological activities, including antimicrobial and anticancer properties.[7][11]

-

Kinase Inhibition: Many kinase inhibitors feature a substituted indole core. The chlorine atom at the 6-position can form specific halogen bonds within the ATP-binding site of kinases, potentially enhancing binding affinity and selectivity.[8] This makes this compound a valuable starting point for designing novel inhibitors for targets in oncology and inflammatory diseases.

-

Anticancer Potential: Derivatives of 5-chloro-indole have shown potent activity against various cancer cell lines by inhibiting key signaling pathways like EGFR/BRAF.[11] The structural similarities suggest that 6-chloro-indole derivatives could be explored for similar activities. The indole framework can be functionalized to target tubulin polymerization, a validated anticancer strategy.[10]

-

Antimicrobial and Antiviral Activity: The indole scaffold is present in numerous compounds with antimicrobial and antiviral properties.[8][12] Chloroindoles have demonstrated efficacy against pathogenic bacteria, with the chlorine atom believed to play a crucial role in the mechanism of action, which may involve the disruption of the bacterial cell membrane.[7]

Section 6: Safety, Handling, and Storage

Proper handling of chemical reagents is critical for laboratory safety. This compound is classified as an irritant and requires careful handling.

Table 4: GHS Hazard Information

| Hazard Class | Code | Description | Source(s) |

|---|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[3] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13][14]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[13]

-

Skin Protection: Wear impervious protective clothing and chemical-resistant gloves (e.g., nitrile rubber).[13][15] Wash hands thoroughly after handling.[14]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[13]

Storage

-

Conditions: Store in a cool, dry, well-ventilated place away from strong oxidizing agents.[7][16]

-

Container: Keep the container tightly closed and sealed until ready for use.[13][16]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 6-Chloro-1-methyl-1H-indole. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Indole, 4-methyl- (CAS 16096-32-5). Retrieved January 11, 2026, from [Link]

-

CAS. (n.d.). 4-Methylindole. Common Chemistry. Retrieved January 11, 2026, from [Link]

-

XD BIOCHEMS. (n.d.). China 4-Methylindole CAS:16096-32-5 Manufacturer and Supplier. Retrieved January 11, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 11, 2026, from [Link]

-

Kumar, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. Retrieved January 11, 2026, from [Link]

-

ChemSynthesis. (2025). 6-chloro-1H-indole. Retrieved January 11, 2026, from [Link]

-

El-Faham, A., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates. Journal of Molecular Structure. Retrieved January 11, 2026, from [Link]

-

HETEROCYCLES. (2016). Development of Madelung-type indole synthesis using copper-catalyzed amidation/condensation. Retrieved January 11, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Novel C3-Methylene-Bridged Indole Derivatives.... PubMed Central. Retrieved January 11, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 6-Chloroindole. NIST WebBook. Retrieved January 11, 2026, from [Link]

-

Organic Syntheses. (1985). Indoles from 2-Methylnitrobenzenes.... Retrieved January 11, 2026, from [Link]

-

ResearchGate. (2025). Synthesis, Characterization and Biological Aspects of Novel Indole Derivatives. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (2025). A Simple Procedure For The Preparation of 6-Chloro-3-Acetoxy-1-Acetylindole. Retrieved January 11, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Indole: A promising scaffold.... PubMed Central. Retrieved January 11, 2026, from [Link]

-

MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). Processes for production of indole compounds.

Sources

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. This compound | C9H8ClN | CID 11423783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. rsc.org [rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

The Analytical Gauntlet: A Technical Guide to the Structural Elucidation of 6-chloro-3-methyl-1H-indole

This guide provides an in-depth, technically-focused walkthrough for the comprehensive structure elucidation of 6-chloro-3-methyl-1H-indole. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of the synergistic application of modern analytical techniques. We will move beyond a simple recitation of methods to explore the strategic reasoning and data integration essential for unambiguous molecular characterization.

Introduction: The Significance of the Indole Scaffold

Indole derivatives are a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Their diverse therapeutic applications, including anti-inflammatory, anti-cancer, and anti-bacterial properties, drive the need for precise and efficient methods to characterize novel substituted indoles like this compound.[1] The precise placement of substituents on the indole ring dramatically influences a molecule's biological activity, making unequivocal structure determination a critical step in drug discovery and development.

This guide will employ a multi-technique approach, mirroring a real-world analytical workflow, to confirm the identity and structure of this compound. We will delve into the "why" behind each analytical choice, demonstrating how data from various spectroscopic and spectrometric methods are woven together to build an irrefutable structural assignment.

Foundational Analysis: Physical and Chromatographic Properties

Prior to intensive spectroscopic analysis, fundamental properties of the synthesized compound are assessed to ensure purity and provide initial characterization.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis) is the gold standard for determining the purity of a synthesized compound. A single, sharp peak in the chromatogram is a strong indicator of a pure substance. Gas Chromatography (GC) can also be employed for this purpose.

Melting Point: The melting point of a crystalline solid is a sensitive indicator of purity. For this compound, a sharp melting point in the range of 115-116 °C is expected.[2] A broad melting range would suggest the presence of impurities.

The Cornerstone of Structure Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and informative technique for elucidating the structure of organic molecules.[3] By analyzing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework of a molecule.

1H NMR Spectroscopy: Unveiling the Proton Environment

The 1H NMR spectrum provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the expected signals in a deuterated chloroform (CDCl3) solvent are as follows:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.88 | Singlet | 1H | N-H | The acidic proton on the nitrogen of the indole ring typically appears as a broad singlet in the downfield region.[2] |

| ~7.48 | Doublet | 1H | H-7 | This proton is on the benzene ring and is coupled to H-5, resulting in a doublet. Its downfield shift is influenced by the adjacent nitrogen and the aromatic ring current. |

| ~7.33 | Doublet | 1H | H-4 | This proton is on the benzene ring and shows a small coupling to H-2. |

| ~7.09 | Doublet of doublets | 1H | H-5 | This proton is coupled to both H-7 and H-4, resulting in a doublet of doublets. |

| ~6.95 | Doublet of doublets | 1H | H-2 | This proton is on the pyrrole ring and is coupled to the N-H proton and H-4. |

| ~2.31 | Doublet | 3H | -CH3 | The methyl protons are coupled to the H-2 proton, resulting in a small doublet. |

Table 1: Predicted 1H NMR Spectral Data for this compound in CDCl3.[2]

13C NMR Spectroscopy: Mapping the Carbon Skeleton

The 13C NMR spectrum provides information about the number of different carbon environments in the molecule. The expected chemical shifts for this compound are:

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~136.67 | C-7a | Quaternary carbon at the fusion of the two rings. |

| ~127.93 | C-6 | Carbon atom directly bonded to the electron-withdrawing chlorine atom. |

| ~127.05 | C-3a | Quaternary carbon at the fusion of the two rings. |

| ~122.32 | C-2 | Carbon in the pyrrole ring adjacent to the nitrogen. |

| ~119.94 | C-4 | Carbon in the benzene ring. |

| ~119.82 | C-5 | Carbon in the benzene ring. |

| ~112.03 | C-3 | Carbon bearing the methyl group. |

| ~110.96 | C-7 | Carbon in the benzene ring adjacent to the pyrrole ring fusion. |

| ~9.67 | -CH3 | Methyl carbon, appearing in the aliphatic region. |

Table 2: Predicted 13C NMR Spectral Data for this compound in CDCl3.[2]

Advanced 2D NMR Techniques: Assembling the Puzzle

While 1D NMR provides a wealth of information, 2D NMR experiments are essential for unambiguously connecting the pieces of the structural puzzle.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[4] For this compound, COSY would show correlations between H-7 and H-5, H-5 and H-4, and H-2 and the methyl protons, confirming their connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached.[4] This allows for the definitive assignment of each protonated carbon in the 13C NMR spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over 2-3 bonds).[4] This is crucial for identifying quaternary carbons and piecing together the entire molecular framework. For instance, HMBC would show a correlation from the methyl protons to C-3 and C-2, and from H-7 to C-6 and C-5a.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Molecular Ion Peak: For this compound (C9H8ClN), the expected monoisotopic mass is approximately 165.03 g/mol .[5] Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M+) and fragment ions containing chlorine. There will be a peak at m/z 165 (for the 35Cl isotope) and a smaller peak at m/z 167 (for the 37Cl isotope) in an approximate 3:1 ratio, which is a definitive indicator of the presence of one chlorine atom.

Fragmentation Analysis: Electron Ionization (EI) mass spectrometry will cause the molecule to fragment in a predictable manner. Key expected fragments for this compound would include:

-

Loss of a methyl radical (-CH3): This would result in a fragment ion at m/z 150 (and 152).

-

Loss of a chlorine atom (-Cl): This would lead to a fragment at m/z 130.

-

Loss of HCN: A common fragmentation pathway for indoles, leading to a fragment ion.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the following characteristic absorption bands are expected:

| Wavenumber (cm-1) | Vibration | Functional Group |

| ~3400 | N-H stretch | Indole N-H |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~2950-2850 | C-H stretch | Methyl C-H |

| ~1600-1450 | C=C stretch | Aromatic ring |

| ~800-700 | C-Cl stretch | Aryl chloride |

Table 3: Expected Characteristic IR Absorption Bands for this compound.[6]

The Final Confirmation: X-ray Crystallography

While the combination of NMR, MS, and IR provides a very strong case for the structure of this compound, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure. This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid. Obtaining a suitable crystal for X-ray diffraction would provide bond lengths, bond angles, and the overall molecular geometry, leaving no doubt as to the connectivity and stereochemistry of the molecule. While not always feasible if the compound is not crystalline, it is the definitive method for structure elucidation.

Experimental Protocols

Protocol 1: NMR Sample Preparation

-

Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl3) to the NMR tube.

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

Place the NMR tube in the spectrometer for analysis.

Protocol 2: Mass Spectrometry (GC-MS with EI)

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (typically 1 µL) of the solution into the GC-MS instrument.

-

The sample is vaporized and separated on the GC column.

-

The separated compound enters the mass spectrometer, where it is ionized by electron impact (typically at 70 eV).

-

The resulting ions are separated by their mass-to-charge ratio and detected.

Protocol 3: Infrared Spectroscopy (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm-1).

Conclusion: A Symphony of Analytical Techniques

The structural elucidation of this compound is a prime example of the power of a multi-faceted analytical approach. While each technique provides valuable pieces of information, it is their synergistic application that allows for the confident and unambiguous assignment of the molecular structure. From the foundational purity and melting point analysis to the detailed mapping of the molecular framework by NMR, the confirmation of molecular weight and fragmentation by mass spectrometry, and the identification of functional groups by IR spectroscopy, each step builds upon the last. For absolute confirmation, X-ray crystallography stands as the final arbiter. This integrated workflow is not merely a procedural checklist but a dynamic process of hypothesis generation and validation that lies at the heart of chemical discovery.

References

-

Fiehn Lab. Structure Elucidation of Small Molecules. [Link]

-

Trivedi, M. K., et al. FT-IR spectrum of control indole. ResearchGate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15335321, 6-Chloro-1-methyl-1H-indole. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11423783, this compound. [Link]

-

Shafiee, M., et al. Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 2019. [Link]

-

NIST. 6-Chloroindole. NIST WebBook. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

-

Magritek. Methyl 1H-indole-3-carboxylate. [Link]

-

SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC). [Link]

-

Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. [Link]

-

2D NMR FOR THE CHEMIST. [Link]

-

Interpretation of mass spectra. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

Mass Spectrometry: Fragmentation. [Link]

-

YouTube. Mass Spectrometry Fragmentation Part 1. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3018158, 6-Chloro-4-methyl-1H-indole-3-thiol. [Link]

-

PubChemLite. This compound (C9H8ClN). [Link]

-

MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

-

Universiti Kebangsaan Malaysia. Crystal Structure, Hirshfeld Analysis and DFT Study of 6,7-Dimethoxy-3-[(5. [Link]

-

SpectraBase. 6-Chloro-3-(2,2,2-trifluoroethyl)-1H-indole. [Link]

-

ResearchGate. IR Absorption frequency of 4-amino-5-(indole-3-oyl)-2-phenylaminothiazole. [Link]

-

Semantic Scholar. Indonesian Journal of Multidisciplinary Research. [Link]

-

Jinjing Chemical. What are the infrared spectral characteristics of 99% Indole?. [Link]indole.html)

Sources

- 1. 6-Chloro-1-methyl-1H-indole | C9H8ClN | CID 15335321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. uni-saarland.de [uni-saarland.de]

- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 5. This compound | C9H8ClN | CID 11423783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Introduction: The Significance of the Indole Scaffold and NMR Characterization

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-chloro-3-methyl-1H-indole

The indole nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Its structural modification allows for the fine-tuning of pharmacological properties, making the precise characterization of substituted indoles a critical step in the research and development pipeline. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the unambiguous elucidation of molecular structure.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, a representative halogenated indole derivative. As senior application scientists, our goal is not merely to present data but to explain the underlying principles and experimental logic. We will dissect the influence of the chloro and methyl substituents on the spectral features, provide detailed, field-proven experimental protocols, and present the data in a clear, accessible format. This document is designed to serve as a practical reference for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of heterocyclic compounds.

Molecular Structure and Atom Numbering

A lucid understanding of the NMR data begins with a clear definition of the molecular structure and the standardized IUPAC numbering system for the indole ring. The numbering convention is essential for the correct assignment of signals in both ¹H and ¹³C NMR spectra.

Caption: Structure and IUPAC numbering of this compound.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The chemical shift (δ) of each proton is highly sensitive to the local electronic environment, while spin-spin coupling patterns reveal the connectivity between neighboring protons.

Causality of Substituent Effects

The spectral features of this compound are dictated by the electronic properties of its substituents:

-

6-Chloro Group: Chlorine is an electronegative, electron-withdrawing atom. Via induction, it deshields (shifts downfield) nearby protons. Its primary influence is on the protons of the benzene ring, particularly H-5 and H-7.

-

3-Methyl Group: The methyl group is weakly electron-donating. It introduces a characteristic signal in the aliphatic region of the spectrum and influences the electronic structure of the pyrrole ring.

-

NH Proton: The proton on the nitrogen (H-1) is acidic and its chemical shift is often broad and highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Detailed Signal Assignment and Interpretation

The following assignments are based on experimental data acquired in deuterated chloroform (CDCl₃) at 500 MHz.[1]

-

N-H Proton (H-1):

-

Chemical Shift (δ): ~7.88 ppm.[1]

-

Multiplicity: Broad singlet (s).

-

Expertise & Experience: The signal for the NH proton typically appears as a broad singlet in a downfield region due to its attachment to the electronegative nitrogen atom and potential hydrogen bonding. Its broadness is a result of quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water or other protic species.

-

-

Aromatic Protons (H-4, H-5, H-7):

-

H-4 Proton:

-

H-7 Proton:

-

H-5 Proton:

-

-

Pyrrole Ring Proton (H-2):

-

Chemical Shift (δ): ~6.95 ppm.[1]

-

Multiplicity: Doublet of doublets (dd) or a complex multiplet.[1]

-

Coupling Constants (J): J = 2.0, 0.9 Hz.[1] This proton exhibits long-range coupling. The larger coupling is likely to the NH proton (³J_HH), and the smaller coupling (⁴J_HH) is to the C3-methyl protons.[1] This long-range coupling is a key feature confirming the substitution pattern.

-

-

Methyl Protons (-CH₃):

Data Summary: ¹H NMR

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (NH) | 7.88 | s (broad) | - |

| H-4 | 7.48 | d | 8.4 |

| H-7 | 7.33 | d | 1.5 |

| H-5 | 7.09 | dd | 8.4, 1.8 |

| H-2 | 6.95 | dd | 2.0, 0.9 |

| H-1' (-CH₃) | 2.31 | d | 0.9 |

| Data recorded in CDCl₃ at 500 MHz.[1] |

Part 2: ¹³C NMR Spectral Analysis

Proton-decoupled ¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.

Causality of Substituent Effects

-

Inductive and Mesomeric Effects: The chemical shifts of the carbon atoms are governed by a combination of inductive effects from the electronegative chlorine and nitrogen atoms, and mesomeric (resonance) effects within the aromatic system.

-

Direct Attachment Effect (C-6): The carbon directly bonded to the chlorine atom (C-6) will experience a strong deshielding effect, shifting its signal significantly downfield.

-

Quaternary Carbons: The spectrum will feature four quaternary carbons (C-3, C-3a, C-6, C-7a) which are typically of lower intensity due to the absence of a Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.

Detailed Signal Assignment and Interpretation

The following assignments are based on experimental data acquired in CDCl₃ at 125 MHz.[1]

-

C-7a: δ 136.67 ppm. This quaternary carbon is adjacent to the electronegative nitrogen, placing it in the most downfield position.[1]

-

C-6: δ 127.93 ppm. This carbon is directly attached to the chlorine atom, resulting in a significant downfield shift.[1]

-

C-3a: δ 127.05 ppm. Another quaternary carbon at the fusion of the two rings.[1]

-

C-4: δ 122.32 ppm. An aromatic CH carbon.[1]

-

C-2: δ 119.94 ppm. The CH carbon of the pyrrole ring.[1]

-

C-5: δ 119.82 ppm. An aromatic CH carbon.[1]

-

C-3: δ 112.03 ppm. A quaternary carbon, shifted upfield due to the electron-donating methyl group.[1]

-

C-7: δ 110.96 ppm. The final aromatic CH carbon, its upfield position is characteristic for C-7 in the indole system.[1]

-

-CH₃: δ 9.67 ppm. The methyl carbon signal appears in the far upfield aliphatic region, as expected.[1]

Data Summary: ¹³C NMR

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-7a | 136.67 |

| C-6 | 127.93 |

| C-3a | 127.05 |

| C-4 | 122.32 |

| C-2 | 119.94 |

| C-5 | 119.82 |

| C-3 | 112.03 |

| C-7 | 110.96 |

| -CH₃ | 9.67 |

| Data recorded in CDCl₃ at 125 MHz.[1] |

Part 3: Experimental Protocols & Workflow

The integrity of NMR data is contingent upon meticulous experimental technique. The following protocol outlines a self-validating system for acquiring high-quality spectra for compounds like this compound.

Step-by-Step Experimental Protocol

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid this compound.

-

Transfer the solid to a clean, dry, standard 5 mm NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Securely cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution is required.

-

-

NMR Spectrometer Setup and Data Acquisition:

-

The spectra should be recorded on a high-field NMR spectrometer (e.g., 500 MHz).[1]

-

Insert the sample into the spectrometer and ensure it is properly positioned.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

For ¹H NMR:

-

Acquire a standard one-pulse proton spectrum.

-

Typical parameters: spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of ~240 ppm, acquisition time of ~1 second, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, especially for the quaternary carbons.

-

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum manually to ensure all peaks are in pure absorption mode.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra. For spectra without TMS, the residual solvent peak of CDCl₃ can be used as a secondary reference (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals as detailed in the sections above.

-

Logical Workflow for Structural Verification

The following diagram illustrates the logical workflow, emphasizing the self-validating nature of the NMR analysis process.

Caption: Logical workflow for NMR-based structural verification.

References

-

Supporting Information for "Methylation of Indoles and Pyrroles with Methanol Catalyzed by [Cp*IrCl₂]₂". The Royal Society of Chemistry. [Link]

Sources

An In-depth Technical Guide to the Infrared and Mass Spectrometry of 6-chloro-3-methyl-1H-indole

Introduction

Overview of 6-chloro-3-methyl-1H-indole: Structure and Significance

This compound is a halogenated derivative of the indole scaffold, a ubiquitous heterocyclic motif in numerous natural products and pharmacologically active compounds. The indole ring system is a critical pharmacophore, and its substitution allows for the fine-tuning of biological activity. The presence of a chlorine atom at the 6-position and a methyl group at the 3-position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry and materials science.

Importance of Spectroscopic Characterization in Research and Drug Development

In the synthesis and development of novel chemical entities, unambiguous structural confirmation is paramount. Infrared (IR) spectroscopy and mass spectrometry (MS) are two powerful analytical techniques that provide complementary information for the comprehensive characterization of organic molecules. IR spectroscopy probes the vibrational modes of functional groups, offering a molecular fingerprint, while mass spectrometry provides information about the molecular weight and elemental composition, as well as structural details through the analysis of fragmentation patterns. For researchers, scientists, and drug development professionals, a thorough understanding of the IR and MS characteristics of key intermediates like this compound is essential for reaction monitoring, quality control, and regulatory submissions.

Scope of the Guide

This technical guide provides an in-depth analysis of the infrared and mass spectrometric properties of this compound. It is designed to serve as a practical resource for researchers, offering not only a detailed interpretation of the predicted spectra but also the underlying principles and experimental methodologies. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide field-proven insights.

Fundamental Principles

Infrared (IR) Spectroscopy: Molecular Vibrations and Functional Group Identification

Infrared spectroscopy is a technique based on the interaction of infrared radiation with matter.[1] When a molecule absorbs infrared radiation, it undergoes a transition between vibrational energy levels. The frequency of the absorbed radiation corresponds to the vibrational frequency of a specific bond or functional group within the molecule.[1] An IR spectrum is a plot of the intensity of absorbed or transmitted radiation versus frequency (typically expressed in wavenumbers, cm⁻¹). By analyzing the positions, intensities, and shapes of the absorption bands in an IR spectrum, one can identify the functional groups present in a molecule.

Electron Ionization Mass Spectrometry (EI-MS): Principles of Ionization and Fragmentation

Electron ionization (EI) is a hard ionization technique widely used in mass spectrometry for the analysis of volatile and thermally stable organic compounds.[2] In the EI source, gas-phase molecules are bombarded with a high-energy electron beam (typically 70 eV).[3] This interaction can eject an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•+).[3] The molecular ion, being energetically unstable, often undergoes fragmentation, breaking down into smaller, more stable charged fragments and neutral radicals.[4] The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance. The resulting mass spectrum is a plot of relative intensity versus m/z, which provides the molecular weight of the compound and valuable structural information from the fragmentation pattern.

Experimental Methodologies

Acquiring the Infrared Spectrum

A reliable IR spectrum of a solid sample like this compound can be obtained using the thin solid film method with a Fourier Transform Infrared (FTIR) spectrometer. This method is often preferred for its simplicity and the high quality of the resulting spectra.

-

Dissolution: Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent such as dichloromethane or acetone in a clean vial.

-

Deposition: Using a pipette, carefully deposit a drop or two of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the salt plate. This can be expedited by gentle warming with a heat gun or in a vacuum oven.

-

Inspection: The resulting film should be transparent or only slightly cloudy to allow for sufficient transmission of the infrared beam.

-

Background Scan: Before analyzing the sample, acquire a background spectrum of the clean, empty sample compartment. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Sample Analysis: Place the salt plate with the sample film in the spectrometer's sample holder.

-

Data Acquisition: Acquire the spectrum over the standard mid-IR range of 4000-400 cm⁻¹. A typical acquisition involves co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum.

Acquiring the Mass Spectrum

Electron ionization mass spectrometry is the standard method for obtaining the mass spectrum of a relatively volatile and stable compound like this compound.

-

Direct Insertion Probe (DIP): A small amount of the solid sample is placed in a capillary tube, which is then inserted into the end of a probe. The probe is introduced into the high-vacuum region of the mass spectrometer's ion source through a vacuum lock. The probe is then heated to volatilize the sample directly into the ion source.

-

Gas Chromatography (GC) Inlet: If the sample is sufficiently volatile and thermally stable, it can be dissolved in a suitable solvent and injected into a gas chromatograph coupled to the mass spectrometer (GC-MS). The GC column separates the analyte from any impurities before it enters the ion source.

-

Ionization Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Mass Range: m/z 40-500 (or a range appropriate to capture the molecular ion and expected fragments)

-

Scan Speed: 1-2 scans per second

Spectral Interpretation and Analysis of this compound

Predicted Infrared Spectrum

The infrared spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its various functional groups. The interpretation is based on established correlation tables and comparison with the known spectrum of indole and related substituted indoles.[5][6]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3400 | Medium, Sharp | N-H Stretch |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium-Weak | Aliphatic C-H Stretch (CH₃) |

| ~1610, ~1580, ~1470 | Medium-Strong | C=C Aromatic Ring Stretching |

| ~1450 | Medium | CH₃ Asymmetric Bending |

| ~1375 | Medium-Weak | CH₃ Symmetric Bending |

| ~1330 | Medium | C-N Stretch |

| ~1100 | Strong | C-Cl Stretch |

| ~810 | Strong | C-H Out-of-Plane Bending (Aromatic) |

-

N-H Stretch: A moderately sharp band is expected around 3400 cm⁻¹ due to the stretching vibration of the N-H bond of the indole ring. The sharpness of this peak is indicative of a free N-H group, which may broaden if hydrogen bonding is present in the solid state.

-

Aromatic C-H Stretch: Absorptions in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching vibrations on the aromatic rings.[1]

-

Aliphatic C-H Stretch: The methyl group at the 3-position will give rise to weaker C-H stretching bands in the 2950-2850 cm⁻¹ range.

-

C=C Aromatic Ring Stretching: The indole ring system will exhibit several strong to medium bands between 1610 and 1470 cm⁻¹ due to the stretching vibrations of the carbon-carbon double bonds within the aromatic rings.

-

C-N Stretching: The stretching vibration of the C-N bond within the pyrrole ring of the indole is expected to appear around 1330 cm⁻¹.

-

C-Cl Stretching: A strong absorption band characteristic of the C-Cl stretching vibration is anticipated around 1100 cm⁻¹. The exact position can vary depending on the electronic environment.

-

Out-of-Plane Bending: A strong band around 810 cm⁻¹ is predicted for the out-of-plane C-H bending vibrations of the substituted benzene ring. The pattern of these bands in the "fingerprint region" (below 1500 cm⁻¹) can sometimes provide information about the substitution pattern of the aromatic ring.

Predicted Mass Spectrum

The electron ionization mass spectrum of this compound is predicted based on the known fragmentation patterns of indoles and halogenated aromatic compounds. The mass spectrum of 6-chloroindole serves as a key reference.[7]

| m/z | Predicted Relative Abundance | Ion Structure/Fragment Loss |

| 165/167 | High | Molecular Ion [M]⁺• |

| 164/166 | Medium | [M-H]⁺ |

| 130 | Medium | [M-Cl]⁺ |

| 129 | Medium | [M-HCl]⁺• |

| 102 | Low | [C₇H₆N]⁺ |

-

Molecular Ion Peak: The molecular ion peak is expected to be prominent at m/z 165. Due to the natural abundance of the ³⁷Cl isotope, an isotopic peak at m/z 167 with an intensity of approximately one-third of the m/z 165 peak will be observed. This characteristic M/M+2 pattern is a definitive indicator of the presence of a single chlorine atom.

-

[M-H]⁺: Loss of a hydrogen atom, likely from the methyl group or the N-H group, would result in a fragment ion at m/z 164 (and its corresponding isotope peak at m/z 166).

-

[M-Cl]⁺: Cleavage of the C-Cl bond would lead to the formation of a fragment ion at m/z 130.

-

[M-HCl]⁺•: A common fragmentation pathway for chlorinated aromatic compounds is the elimination of a neutral HCl molecule, which would produce a radical cation at m/z 129.

-

Further Fragmentation: The fragment at m/z 130 could undergo further fragmentation, such as the loss of a neutral molecule of HCN, to yield a fragment at m/z 103.

Caption: Proposed EI-MS fragmentation of this compound.

Workflow and Data Validation

Integrated Spectroscopic Workflow Diagram

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: Integrated workflow for synthesis and spectroscopic characterization.

Self-Validating Principles in Spectroscopic Analysis

The trustworthiness of structural elucidation relies on the convergence of data from multiple, independent analytical techniques. In this context, IR and MS provide a self-validating system:

-

Molecular Formula Confirmation: The molecular ion peak in the mass spectrum confirms the molecular weight, which must be consistent with the molecular formula (C₉H₈ClN). The isotopic pattern for chlorine provides further validation.

-

Functional Group Corroboration: The functional groups identified from the IR spectrum (e.g., N-H, C-Cl, aromatic C-H, aliphatic C-H) must be consistent with the proposed structure and the fragments observed in the mass spectrum. For instance, the loss of a chlorine atom in the mass spectrum corroborates the C-Cl stretch observed in the IR spectrum.

Conclusion

This technical guide has provided a comprehensive overview of the predicted infrared and mass spectrometric characteristics of this compound. By detailing the fundamental principles, experimental methodologies, and a thorough interpretation of the expected spectra, this document serves as a valuable resource for scientists engaged in the synthesis, analysis, and application of this important indole derivative. The integration of predicted spectral data with established spectroscopic principles offers a robust framework for the structural characterization and quality assessment of this compound in a research and development setting.

References

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved January 11, 2026, from [Link]

-

LibreTexts. (2022, July 3). 3.1: Electron Ionization. Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 6-Chloroindole. NIST WebBook. Retrieved January 11, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Indole. NIST WebBook. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved January 11, 2026, from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved January 11, 2026, from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved January 11, 2026, from [Link]

-

University of Chemical Technology, Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 11, 2026, from [Link]

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). Mass Spectrometry Tutorial. Retrieved January 11, 2026, from [Link]

-

WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved January 11, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Chlorinated Indoles

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The strategic introduction of chlorine atoms onto the indole ring can profoundly modulate its physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive exploration of the critical physicochemical characteristics of chlorinated indoles, including solubility, acidity (pKa), and lipophilicity (logP). We delve into the theoretical underpinnings of how chlorination impacts these properties and provide detailed, field-proven experimental protocols for their accurate determination. This document is intended to be a valuable resource for researchers engaged in the design, synthesis, and development of novel chlorinated indole-based therapeutic agents.

Introduction: The Significance of Chlorinated Indoles in Drug Discovery

The indole nucleus is a privileged scaffold in drug discovery, renowned for its ability to interact with a wide array of biological targets.[1] Chlorination of this scaffold is a common strategy employed by medicinal chemists to fine-tune the properties of lead compounds. The introduction of chlorine, a lipophilic and electron-withdrawing substituent, can lead to significant alterations in a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for its target.[2] Understanding the nuances of how chlorination affects the fundamental physicochemical properties of indoles is therefore paramount for the rational design of new and effective therapeutics.

Chlorinated indoles are found in a variety of biologically active compounds, including alkaloids isolated from marine organisms and synthetic molecules with anticancer, antimicrobial, and antiviral activities.[3][4] The position and number of chlorine atoms on the indole ring can have a dramatic impact on a compound's biological activity, highlighting the importance of a detailed understanding of its structure-property relationships.

Core Physicochemical Properties of Chlorinated Indoles

The therapeutic efficacy of any drug candidate is intrinsically linked to its physicochemical properties. For chlorinated indoles, the interplay of solubility, pKa, and lipophilicity governs their journey from administration to the site of action.

Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. Poorly soluble compounds often exhibit incomplete absorption and erratic dose-response relationships. The introduction of chlorine, a hydrophobic atom, generally decreases the aqueous solubility of indole derivatives. However, the position of chlorination can have a differential impact due to its influence on the crystal lattice energy and interactions with water molecules.

Acidity (pKa)

The indole nitrogen possesses a weakly acidic proton, and its pKa value influences the ionization state of the molecule at physiological pH.[5] The electron-withdrawing nature of chlorine atoms can increase the acidity of the N-H proton, thereby lowering its pKa. The degree of this effect is dependent on the position and number of chlorine substituents. The ionization state is crucial as it affects solubility, membrane permeability, and receptor binding.

Lipophilicity (logP/logD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD for ionizable compounds), is a measure of a compound's preference for a lipid versus an aqueous environment.[6] It is a key factor influencing membrane permeability, plasma protein binding, and metabolic stability. Chlorination almost invariably increases the lipophilicity of indole derivatives. A well-balanced lipophilicity is essential for optimal drug-like properties; excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and potential toxicity.[1]

Quantitative Physicochemical Data of Selected Chlorinated Indoles

The following tables summarize available experimental and predicted physicochemical data for a selection of chlorinated indoles. It is important to note that experimental data for a comprehensive set of chlorinated indoles is not always readily available, and predicted values can vary between different software packages.

Table 1: Physicochemical Properties of Monochloroindoles

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | pKa (Predicted) | logP (Predicted) |

| 4-Chloroindole | C₈H₆ClN | 151.59 | 129-130 | Ethanol: 50 mg/mL[7] | - | - |

| 5-Chloroindole | C₈H₆ClN | 151.59 | 69-71 | Soluble in alcohol[8] | 16.09[8] | 2.9[9] |

| 6-Chloroindole | C₈H₆ClN | 151.59 | 87-90 | Ethanol: 50 mg/mL | - | - |

| 7-Chloroindole | C₈H₆ClN | 151.59 | 53-59 | - | - | - |

Table 2: Physicochemical Properties of Other Chlorinated Indole Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3-AA |

| 2-(4-Chlorophenyl)-1H-indole | C₁₄H₁₀ClN | 227.69 | 4.4[10] |

| 1-(4-Chlorophenyl)-1H-indole | C₁₄H₁₀ClN | 227.69 | 4.9[11] |

| 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole | C₁₃H₁₀ClN₃ | 243.69 | 2.9[12] |

| 2-(4-Chlorophenyl)-4-fluoro-1H-indole | C₁₄H₉ClFN | 245.68 | 4.4[13] |

| 4-Chloroindole-3-acetic acid | C₁₀H₈ClNO₂ | 209.63 | 2.1[14] |

Note: Predicted values are computationally generated and should be confirmed experimentally.

Experimental Protocols for Physicochemical Property Determination

Accurate and reproducible experimental data is the gold standard in drug discovery. The following section provides detailed, step-by-step methodologies for the determination of solubility, pKa, and lipophilicity of chlorinated indoles.

Solubility Determination: The Shake-Flask Method

The shake-flask method is the benchmark for determining thermodynamic equilibrium solubility.[1]

Objective: To determine the saturated concentration of a chlorinated indole in an aqueous buffer at a constant temperature.

Materials:

-

Chlorinated indole compound (solid)

-